4-(Cyclopropylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)benzaldehyde is an organic compound characterized by the presence of a cyclopropylamino group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with cyclopropylamine. The process begins with the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the nucleophilic substitution of the amino group with cyclopropylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Cyclopropylamino)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the cyclopropylamino group.
4-Nitrobenzaldehyde: Precursor in the synthesis of 4-(Cyclopropylamino)benzaldehyde.
Cyclopropylamine: Used in the synthesis but lacks the benzaldehyde core
Uniqueness: this compound is unique due to the presence of both the cyclopropylamino group and the benzaldehyde core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(cyclopropylamino)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-1-3-9(4-2-8)11-10-5-6-10/h1-4,7,10-11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAJWULHDYKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.